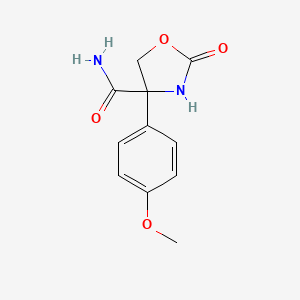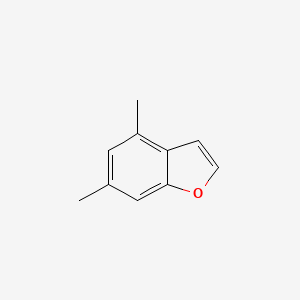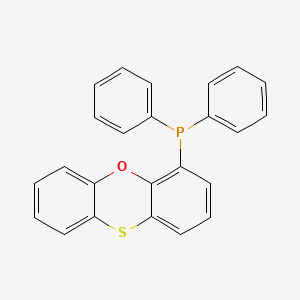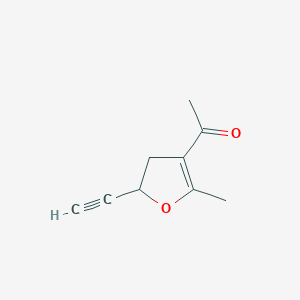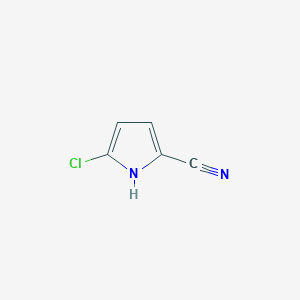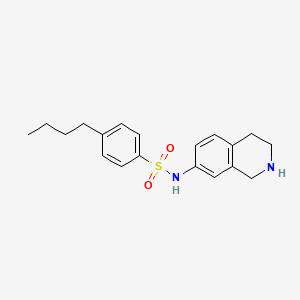
N-Ethyl-N-(2-hydroxyethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethyl(2-hydroxyethyl)amino)acetic acid is an organic compound with the molecular formula C6H13NO3 It is characterized by the presence of an amino group, a hydroxyethyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethyl(2-hydroxyethyl)amino)acetic acid typically involves the reaction of ethanolamine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethanolamine attacks the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods: In an industrial setting, the production of 2-(Ethyl(2-hydroxyethyl)amino)acetic acid can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Ethyl(2-hydroxyethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-(Ethyl(2-oxoethyl)amino)acetic acid.
Reduction: Formation of 2-(Ethyl(2-hydroxyethyl)amino)ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Ethyl(2-hydroxyethyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of metabolic pathways involving amino acids and their derivatives.
Industry: Used in the formulation of buffers and other chemical reagents.
Wirkmechanismus
The mechanism of action of 2-(Ethyl(2-hydroxyethyl)amino)acetic acid involves its interaction with various molecular targets. The hydroxyethyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2-(Bis(2-hydroxyethyl)amino)acetic acid: Similar structure but with an additional hydroxyethyl group.
2-(Hydroxyethyl)aminoacetic acid: Lacks the ethyl group present in 2-(Ethyl(2-hydroxyethyl)amino)acetic acid.
Uniqueness: 2-(Ethyl(2-hydroxyethyl)amino)acetic acid is unique due to the presence of both an ethyl and a hydroxyethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more versatile in various chemical and biological applications compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
67992-28-3 |
|---|---|
Molekularformel |
C6H13NO3 |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
2-[ethyl(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-7(3-4-8)5-6(9)10/h8H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
RNZUROKSTGEIMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


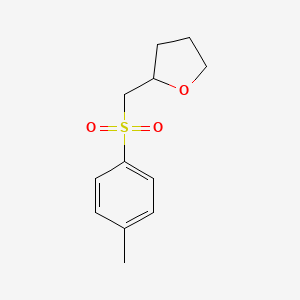


![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
